3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structure includes a benzamide group substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring functionalized with a sulfanyl-linked carbamoyl methyl group attached to a 2-fluorophenyl moiety. The fluorine atoms and thiadiazole core are critical for modulating electronic properties, solubility, and interactions with biological targets .
Properties
IUPAC Name |
3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S2/c18-11-5-3-4-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-2-1-6-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMCYYASSDGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with thiadiazole derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related derivatives:
Key Observations:
Halogen Effects : Fluorine substituents improve metabolic stability and electron-withdrawing properties compared to chlorine in dichlorophenyl analogs .
Linker Flexibility : Carbamoyl methyl or benzyl sulfanyl linkers influence molecular flexibility and target engagement .
Notes
- Contradictions : Some thiadiazoles (e.g., pesticide derivatives in –8) prioritize lipophilic substituents for environmental stability, whereas pharmaceutical analogs favor polar groups .
- Synthesis Challenges : Achieving regioselective sulfanyl substitution on the thiadiazole ring requires precise reaction conditions .
- Unresolved Questions : The exact mechanism of action and in vivo efficacy of the target compound require further study.
Biological Activity
3-Fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S₂
- Molecular Weight : 404.49 g/mol
- Structural Features :
- A thiadiazole ring which contributes to its biological activity.
- A benzamide moiety that enhances its pharmacological profile.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has demonstrated efficacy against common fungal pathogens, making it a candidate for therapeutic applications in treating infections.
Anticancer Properties
The compound's potential as an anticancer agent is linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported:
- Enzyme Inhibition : The compound inhibits carbonic anhydrase, which is critical in regulating pH and bicarbonate levels in cells. This inhibition can disrupt tumor growth and survival mechanisms.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | Carbonic Anhydrase |
| Control (standard drug) | 8.0 | Carbonic Anhydrase |
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are also notable. The compound has been shown to reduce inflammation markers in various models:
- Cytokine Inhibition : It decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Case Studies
Several studies have highlighted the biological activity of similar thiadiazole derivatives:
- Study on Antimicrobial Activity : A derivative similar to the compound showed an EC50 value of 0.37 μg/mL against Rhizoctonia solani, indicating potent antifungal activity .
- Anticancer Study : In a study involving cancer cell lines, a structurally related thiadiazole derivative exhibited IC50 values ranging from 10 to 15 μM against various cancer types .
- Inflammation Model : In a murine model of inflammation, a related compound reduced paw edema significantly compared to controls .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes like carbonic anhydrase, the compound disrupts metabolic pathways essential for cell survival.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
